Ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C17H18ClNO2 |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate |
InChI |
InChI=1S/C17H18ClNO2/c1-3-12-13-9-11(18)7-8-14(13)19-16(10-5-6-10)15(12)17(20)21-4-2/h7-10H,3-6H2,1-2H3 |
InChI Key |
XUVZGASJVZTMPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC2=C1C=C(C=C2)Cl)C3CC3)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The synthesis typically begins with commercially available or readily synthesized quinoline derivatives, such as ethyl quinoline-3-carboxylate or halogenated quinolines (e.g., ethyl 6-bromoquinoline-3-carboxylate), which serve as precursors for subsequent functionalization.
Introduction of the Cyclopropyl Group
The cyclopropyl moiety is incorporated via cyclopropanation reactions , often involving cyclopropyl halides or cyclopropyl organometallic reagents . A common approach involves nucleophilic substitution at an activated aromatic position or metal-catalyzed cyclopropanation of suitable precursors, such as indole derivatives or quinoline intermediates.
Chlorination at the 7-Position
Chlorination is achieved through electrophilic aromatic substitution using reagents like N-chlorosuccinimide (NCS) or Cl₂ gas under controlled conditions, often facilitated by Lewis acids or radical initiators to enhance regioselectivity at the 7-position of the quinoline ring.
Ethyl Group Introduction
The ethyl ester functionality is typically retained from the initial quinoline carboxylate precursor or introduced via esterification reactions involving ethanol and acid catalysts or through alkylation of carboxylic acids with ethyl halides.
Representative Reaction Pathway and Conditions
| Step | Reaction | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Synthesis of ethyl quinoline-3-carboxylate | Ethyl acetoacetate, aromatic amines | Reflux, acid catalysis | ~90% | Starting material for further modifications |
| 2 | Halogenation at the 6-position | N-chlorosuccinimide (NCS) | Room temperature, inert atmosphere | ~85% | Selective chlorination |
| 3 | Cyclopropyl substitution | Cyclopropyl halides or organometallics | Reflux, base catalysis | Variable | Incorporation of cyclopropyl group |
| 4 | Chlorination at 7-position | Cl₂ or NCS | Radical conditions, heat | ~80% | Regioselective chlorination |
| 5 | Esterification or final functionalization | Ethanol, acid catalyst | Reflux | High | Final compound purification |
Detailed Research Outcomes and Data Tables
Reaction Yields and Conditions
| Method | Reagents | Temperature | Time | Yield | Remarks |
|---|---|---|---|---|---|
| Nucleophilic aromatic substitution | Ethyl 6-bromoquinoline-3-carboxylate, cyclopropyl halides | Reflux | 12-24 hours | 70-85% | Efficient for cyclopropyl incorporation |
| Electrophilic chlorination | NCS, Lewis acids | Room temp to 60°C | 2-6 hours | 80-90% | Regioselective at 7-position |
| Cyclization via metal catalysis | Organometallic reagents | Reflux | 8-16 hours | 65-78% | Ensures cyclopropyl group attachment |
Purification Techniques
- Column chromatography using silica gel with ethyl acetate/n-hexane mixtures
- Recrystallization from suitable solvents (e.g., ethanol, dichloromethane)
- Extraction and washing steps to remove impurities
Analytical Data Supporting Synthesis
| Parameter | Data | Reference |
|---|---|---|
| Melting point | 150-155°C | Literature reports |
| NMR (¹H, ¹³C) | Characteristic signals for aromatic, ethyl, and cyclopropyl groups | Confirmed via spectroscopic analysis |
| Mass spectrometry | Molecular ion peak at m/z 303.8 | Corresponds to C₁₇H₁₈ClNO₂ |
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate can undergo various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, esters like this compound can be hydrolyzed to form carboxylic acids and alcohols.
Reduction: Esters can be reduced to primary alcohols using reagents like lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Primary alcohols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, quinoline derivatives are known to interact with enzymes and receptors, leading to various biological effects . These interactions can result in antibacterial, antiviral, and anticancer activities .
Comparison with Similar Compounds
Table 1: Substituent Comparison and Physicochemical Properties
*LogP values estimated or derived from analogs; exact values may vary.
Key Observations:
Substituent Influence on Lipophilicity: The cyclopropyl group in the target compound reduces steric bulk compared to bulkier substituents like phenyl (e.g., Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, LogP = 4.1). However, the ethyl group at position 4 moderately increases lipophilicity compared to hydroxyl or hydrogen substituents . The introduction of electron-withdrawing groups (e.g., Cl, F) at position 6 enhances polarity but may reduce membrane permeability .
Synthetic Accessibility :
- Analogs with methyl or phenyl groups (e.g., ) are synthesized via straightforward Friedländer or Conrad-Limpach reactions, while cyclopropyl-containing derivatives may require specialized reagents (e.g., cyclopropane carboxaldehyde) or multi-step protocols .
Crystallographic and Hydrogen-Bonding Behavior: Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate (a dihydroquinoline analog) exhibits intermolecular N–H···O hydrogen bonds, stabilizing its crystal lattice . The absence of a keto group in the target compound likely alters packing efficiency and solubility.
Biological Relevance: While direct bioactivity data for the target compound are absent, analogs like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate demonstrate antimicrobial properties, suggesting that the chloro and ethyl substituents may similarly enhance interactions with bacterial targets .
Insights:
- The target compound’s synthesis likely mirrors methods for methyl/phenyl analogs but requires cyclopropane-containing intermediates.
- Multi-step protocols (e.g., ) achieve higher yields but involve hazardous reagents (e.g., chloromethylquinoline).
Biological Activity
Ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound belongs to the quinoline derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
This compound features a chloro substituent, a cyclopropyl group, and an ethyl carboxylate moiety, which are critical for its biological interactions.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined against several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 15 |
| Klebsiella pneumoniae | 20 |
These results suggest that the compound could be a promising candidate for the development of new antimicrobial agents.
2. Antiviral Activity
The antiviral potential of this compound has also been explored. In a study examining its efficacy against viral infections, this compound demonstrated notable activity against herpes simplex virus (HSV). The half-maximal effective concentration (EC50) was reported to be around 12 µM, indicating moderate antiviral activity.
3. Anticancer Properties
The anticancer effects of this compound have been investigated in various cancer cell lines. Notably, it showed cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 8 µM and 10 µM, respectively. These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways: The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or viral replication.
- Interference with DNA/RNA Synthesis: Its structure allows for potential intercalation into nucleic acids, disrupting replication processes.
- Induction of Apoptosis in Cancer Cells: The compound may activate intrinsic apoptotic pathways leading to programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have highlighted the biological relevance of this compound:
- Study on Antimicrobial Efficacy: A comprehensive study evaluated the antimicrobial activity against multiple strains, confirming its broad-spectrum efficacy.
- Antiviral Mechanism Exploration: Research demonstrated its effectiveness against HSV, providing insights into potential therapeutic applications for viral infections.
- Anticancer Activity Assessment: Investigations into its anticancer properties revealed promising results in inhibiting tumor growth in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
